![molecular formula C9H11N5S B3361717 Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- CAS No. 92909-58-5](/img/structure/B3361717.png)
Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-
Overview
Description
Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- is a complex organic compound featuring a unique structure that combines elements of cyanamide, imidazole, and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction could produce reduced thiazolidine compounds.
Scientific Research Applications
Medicinal Chemistry
Cyanamide derivatives have been explored for their pharmacological potential, particularly in the treatment of various diseases:
- Anti-inflammatory Activity: Compounds similar to cyanamide have demonstrated inhibitory effects on enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic conditions .
- Anticancer Properties: Some studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells. The incorporation of imidazole may enhance this effect due to its role in cell signaling pathways .
Agricultural Applications
Cyanamide is also used as a plant growth regulator:
- Dormancy Breaking Agent: Cyanamide is effective in breaking dormancy in certain fruit trees, such as grapes and apples. It promotes bud development by altering hormonal balances within the plant .
Biochemical Research
The unique structure of cyanamide allows it to serve as a probe in biochemical studies:
- Enzyme Inhibition Studies: The compound can be utilized to study enzyme kinetics and mechanisms, particularly those involving nitrogen metabolism due to its cyanamide group.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of thiazolidinone derivatives similar to cyanamide. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models . This research supports further exploration into cyanamide derivatives for therapeutic use.
Case Study 2: Plant Growth Regulation
Research conducted on grapevines showed that applying cyanamide effectively reduced dormancy and enhanced bud break during early spring. The study documented increased yield and improved fruit quality, demonstrating its practical application in viticulture .
Mechanism of Action
The mechanism of action of cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar chemical properties.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and may have comparable reactivity and stability.
Cyanamide derivatives: These compounds feature the cyanamide functional group and can undergo similar chemical reactions.
Uniqueness: Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- is unique due to its combination of cyanamide, imidazole, and thiazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Cyanamide, particularly in the form of [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]-, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, metabolism, and relevant case studies.
Chemical Structure and Properties
Cyanamide is a nitrogen-containing compound with the following structural formula:
The specific structure of this derivative features a thiazolidine ring and an imidazole moiety, which are significant for its biological interactions.
The biological activity of cyanamide derivatives is primarily associated with their interaction with nicotinic acetylcholine receptors (nAChRs). These compounds can act as agonists or antagonists at these receptors, influencing neurotransmission and potentially leading to various physiological effects. The interference with nAChRs is a common mechanism observed in many neonicotinoids, suggesting that cyanamide may exhibit similar properties .
Metabolism and Pharmacokinetics
Research indicates that cyanamide undergoes extensive metabolic processes. In studies involving animal models, it was found that the compound is rapidly absorbed and distributed throughout tissues. For instance, in rat studies, approximately 86-106% of administered radioactivity was recovered within 48 hours post-administration, indicating efficient absorption and excretion .
Key Metabolic Findings:
- Absorption : Rapid absorption with maximum plasma concentrations reached within 1-2 hours.
- Excretion : Predominantly excreted via urine (60-70%), with minor differences based on gender.
- Metabolites : Key metabolites identified include WAK 3583 and 6-CAN, which contribute to understanding the compound's bioactivity .
Study on Toxicokinetics
A study focused on the toxicokinetics of cyanamide derivatives demonstrated significant differences in metabolic pathways between species. The research highlighted how rat liver microsomes metabolized the compound differently compared to rainbow trout slices, suggesting species-specific sensitivities to chemical exposure .
In Vitro Studies
In vitro assessments have shown that cyanamide can induce cytotoxic effects in various cell lines. For example, one study reported that exposure to cyanamide resulted in altered cell viability and proliferation rates in human cancer cell lines, indicating potential anti-cancer properties .
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Absorption | Rapid; peak plasma concentration at 1-2 hours |
Excretion | Predominantly via urine (60-70%) |
Key Metabolites | WAK 3583, 6-CAN |
Mechanism of Action | nAChR interaction |
Toxicity Studies | Species-specific metabolic differences |
Properties
IUPAC Name |
[3-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-7-8(13-6-12-7)4-14-2-3-15-9(14)11-5-10/h6H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLQZTVWBXGMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCSC2=NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453890 | |
Record name | Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92909-58-5 | |
Record name | Cyanamide, [3-[(5-methyl-1H-imidazol-4-yl)methyl]-2-thiazolidinylidene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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